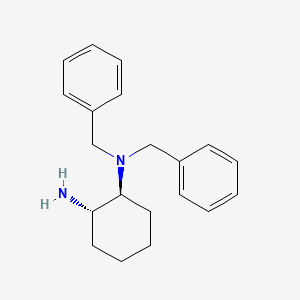

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine

Beschreibung

(1S,2S)-N1,N1-Dibenzylcyclohexane-1,2-diamine (CAS: 191480-61-2) is a chiral cyclohexane-1,2-diamine derivative with two benzyl groups attached to the nitrogen atoms. Its molecular formula is C20H26N2 (molecular weight: 294.43 g/mol), and it is primarily used as a building block in asymmetric synthesis and medicinal chemistry . The compound’s stereochemistry and bulky substituents make it valuable in designing chiral ligands and bioactive molecules.

Eigenschaften

IUPAC Name |

(1S,2S)-2-N,2-N-dibenzylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCIGPQHVCQIFJ-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The direct alkylation method involves reacting enantiopure (1S,2S)-cyclohexane-1,2-diamine with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the amine groups, facilitating nucleophilic substitution at the benzyl halide. The reaction proceeds via a two-step mechanism:

-

Deprotonation : NaH abstracts protons from both amine groups, generating a reactive diamine dianion.

-

Alkylation : The dianion attacks two equivalents of benzyl halide, forming the N1,N2-dibenzyl product.

Key parameters include:

-

Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

-

Temperature : Reactions typically proceed at 0–25°C to minimize racemization.

-

Stoichiometry : A 2:1 molar ratio of benzyl halide to diamine ensures complete alkylation.

Optimization and Challenges

Industrial-scale production often employs continuous flow reactors to improve heat dissipation and reduce side reactions. Challenges include:

-

Racemization Risk : Elevated temperatures or prolonged reaction times may compromise enantiopurity.

-

Byproduct Formation : Over-alkylation or incomplete substitution necessitates careful stoichiometric control.

Reductive Amination via Schiff Base Intermediates

Synthesis of Schiff Base Precursors

This two-step approach begins with condensing (1S,2S)-cyclohexane-1,2-diamine with benzaldehyde to form a bis-imine (Schiff base) intermediate. The reaction occurs in methanol or ethanol under reflux, with yields exceeding 70%.

Reaction Equation:

Reduction to Target Diamine

The bis-imine is reduced using sodium borohydride (NaBH) or catalytic hydrogenation (H, Pd/C). NaBH in ethanol at 0–5°C selectively reduces imine bonds without affecting stereochemistry.

Key Advantages:

-

Mild Conditions : Low temperatures preserve chiral integrity.

-

Scalability : Batch processes achieve >90% conversion with minimal purification.

Comparative Analysis of Methods

Industrial and Laboratory-Scale Modifications

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can affect various biochemical pathways and processes, leading to the desired therapeutic or catalytic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Physical Properties

Key Observations :

- Steric Effects : The dibenzyl derivative exhibits greater steric bulk due to aromatic substituents, which enhances enantioselectivity in ligand-metal complexes but may reduce solubility in polar solvents compared to dimethyl or tetramethyl analogs .

- Electronic Effects : Electron-donating methyl groups in dimethyl/tetramethyl derivatives improve coordination with transition metals (e.g., Mn, Ru) in catalytic systems, while electron-withdrawing tosyl groups in the tosylated analog alter reactivity for protection/deprotection strategies .

Functional Comparison

Key Observations :

- Bioactivity : The dibenzyl derivative shows potent antimicrobial activity due to enhanced lipophilicity from benzyl groups, facilitating membrane penetration .

- Catalytic Utility: Dimethyl and tetramethyl derivatives are preferred in catalysis for their balance of steric accessibility and electronic modulation. For example, Mn complexes of tetramethylcyclohexanediamine achieve high turnover numbers in CO2 adsorption .

Key Observations :

- Safety : The dibenzyl compound’s flammability necessitates strict handling protocols, whereas dimethyl derivatives pose lower risks but require irritant precautions .

Biologische Aktivität

(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine is a chiral diamine compound with significant implications in medicinal chemistry and materials science. Its structural properties allow it to act as a versatile ligand in catalysis and exhibit biological activity, particularly antimicrobial effects. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : CHN

- Molecular Weight : 294.43 g/mol

- CAS Number : 191480-61-2

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives and evaluated their efficacy against various bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, outperforming tetracycline in some cases .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound ID | MIC (μg/mL) | Activity Against |

|---|---|---|

| 17 | 0.0005 | Staphylococcus aureus |

| 18 | 0.001 | Escherichia coli |

| 19 | 0.032 | Pseudomonas aeruginosa |

| 20 | 0.005 | Candida albicans |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl groups significantly influence biological activity, indicating that steric and electronic factors play critical roles in the compound's efficacy against pathogens .

Study on Fibrous Materials

A recent study explored the application of this compound in the development of hybrid organosilane fibers. These fibers were tested for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, showing over 99.9% inhibition rates in direct contact tests. This suggests potential applications in wound healing and infection control .

Comparative Efficacy

In a comparative study, various derivatives of dibenzylcyclohexane-1,2-diamine were evaluated for their antifungal activities against Candida species. The results demonstrated that certain derivatives not only had low MIC values but also exhibited no hemolytic activity up to concentrations of 1024 μg/mL in mammalian erythrocytes, indicating a favorable safety profile for therapeutic applications .

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons against racemic mixtures validate ee ≥ 99% .

- NMR Spectroscopy : H and C NMR verify regioselectivity of benzylation (e.g., absence of mono- or tri-benzylated byproducts). NOE experiments confirm the (1S,2S) configuration .

Q. Advanced Consideration

- Single-crystal X-ray diffraction : Resolves absolute configuration and bond angles critical for ligand design (e.g., torsion angles between benzyl groups and the cyclohexane backbone) .

- Circular Dichroism (CD) : Correlates electronic transitions with stereochemical environment to detect trace impurities or racemization during storage .

In designing Schiff base ligands derived from this diamine, how do substituents on the aldehyde component affect metal coordination and catalytic activity?

Basic Research Focus

Condensation with aldehydes (e.g., indole-3-carbaldehyde or salicylaldehyde) forms tridentate or tetradentate ligands. Electron-withdrawing groups (e.g., nitro) on the aldehyde:

- Increase Lewis acidity of coordinated metal centers (e.g., Cu²⁺), enhancing electrophilic reactivity.

- Modulate redox potentials in catalytic cycles (e.g., oxidation of sulfides to sulfoxides) .

Advanced Consideration

Sterically bulky aldehydes (e.g., 2-methylindole-3-carbaldehyde) enforce distorted geometries in metal complexes, which can switch enantioselectivity in asymmetric epoxidation. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal how substituents alter transition-state stabilization .

How can contradictions in catalytic performance data between different studies using this ligand be systematically analyzed?

Advanced Research Focus

Contradictions often arise from:

- Metal center variability : Cu(II) vs. Rh(I) complexes exhibit divergent substrate scope (e.g., ketones vs. alkenes).

- Solvent effects : Polar solvents (MeCN) may disfavor hydrophobic substrate binding in hydrogenation.

- Impurity profiles : Trace moisture or oxygen degrades metal-ligand complexes, skewing turnover numbers.

Q. Methodological Resolution

- Control experiments : Replicate reactions under strictly anhydrous/inert conditions.

- High-throughput screening : Test ligand performance across multiple metal precursors and solvents.

- EPR/XAS studies : Probe metal oxidation states and coordination geometry during catalysis .

What are the challenges in scaling up the synthesis of this diamine while maintaining enantiomeric excess, and what strategies mitigate racemization?

Advanced Research Focus

Challenges :

- Racemization during benzylation at elevated temperatures.

- Chromatographic purification bottlenecks for gram-scale batches.

Q. Mitigation Strategies :

- Flow chemistry : Continuous alkylation at controlled temperatures (≤30°C) minimizes side reactions.

- Crystallization-driven resolution : Use chiral tartaric acid derivatives to isolate enantiopure diamine salts .

- Enzymatic dynamic kinetic resolution (DKR) : Combine lipases (e.g., CAL-A) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% yield and ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.